![molecular formula C5H9N5 B3258366 2-N-ethyl-1,3,5-triazine-2,4-diamine CAS No. 30368-49-1](/img/structure/B3258366.png)
2-N-ethyl-1,3,5-triazine-2,4-diamine
Overview
Description
“2-N-ethyl-1,3,5-triazine-2,4-diamine” is a derivative of the 1,3,5-triazine family . Triazines are a group of heterocyclic compounds that have been extensively explored for their therapeutically useful properties . They exhibit a range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives typically involves a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid is followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Scientific Research Applications
Synthesis of Other Compounds
The 1,3,5-triazine derivatives can be used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Antitumor Properties
Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity. Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Use in Polymer Synthesis
1,3,5-Triazine-based polymers have been synthesized for comparative studies of their thermal behavior .
Use in Agriculture
Other applications of cyanuric chloride, a 1,3,5-triazine derivative, are found in agriculture .
Use in Textile Industry
Cyanuric chloride, a 1,3,5-triazine derivative, also finds applications in the textile industry .
Mechanism of Action
Target of Action
2-N-ethyl-1,3,5-triazine-2,4-diamine, also known as atrazine, is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in crops . Its primary targets are the enzymatic processes and photosynthesis in plants .
Mode of Action
Atrazine modifies the growth of plants by interacting with their enzymatic processes and photosynthesis . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Biochemical Pathways
The compound affects the biochemical pathways related to growth, enzymatic processes, and photosynthesis in plants . It also impacts the biochemical pathways related to mutagenicity, genotoxicity, cell division, lipid synthesis, and hormonal balance in aquatic fauna and non-target animals .
Result of Action
The molecular and cellular effects of atrazine’s action include modifications in plant growth, enzymatic processes, and photosynthesis . In aquatic fauna and non-target animals, it causes mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of atrazine. Its long half-life, low adsorption in soils, and moderate aqueous solubility make it a major pollutant of soil and water ecosystems . It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .
properties
IUPAC Name |
2-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMOXKOUKFOYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293948 | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-ethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
30368-49-1 | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30368-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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